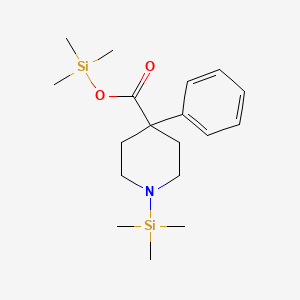

Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate

Description

Properties

CAS No. |

55268-57-0 |

|---|---|

Molecular Formula |

C18H31NO2Si2 |

Molecular Weight |

349.6 g/mol |

IUPAC Name |

trimethylsilyl 4-phenyl-1-trimethylsilylpiperidine-4-carboxylate |

InChI |

InChI=1S/C18H31NO2Si2/c1-22(2,3)19-14-12-18(13-15-19,16-10-8-7-9-11-16)17(20)21-23(4,5)6/h7-11H,12-15H2,1-6H3 |

InChI Key |

BUEFNVGBEGGYEU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the silylation of 4-phenylpiperidine-4-carboxylic acid derivatives. The silylation process protects both the amine and carboxylic acid functionalities by introducing trimethylsilyl groups. This is commonly achieved using chlorotrimethylsilane or related silylating agents under controlled conditions.

Stepwise Synthesis Approach

The preparation can be divided into key steps:

Synthesis of 4-phenylpiperidine-4-carboxylic acid precursor:

This intermediate is synthesized via standard piperidine ring construction methods, often involving substitution reactions on piperidine derivatives or ring closure strategies.Protection of the amine group:

The nitrogen atom at the 1-position is protected by reaction with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or imidazole, typically in an aprotic solvent like dichloromethane or tetrahydrofuran (THF).Esterification of the carboxylic acid:

The carboxylic acid group is converted to the trimethylsilyl ester by treatment with excess TMSCl, often facilitated by a catalytic amount of base or under reflux conditions.Purification:

The crude product is purified by chromatography, typically silica gel column chromatography, using solvent mixtures such as dichloromethane/methanol in gradients to isolate the pure silylated product.

Representative Experimental Procedure

Based on spectral data and analogous synthetic routes reported:

- Reagents: 4-phenylpiperidine-4-carboxylic acid, chlorotrimethylsilane, triethylamine, anhydrous THF or dichloromethane.

- Conditions: The acid precursor is dissolved in anhydrous solvent under inert atmosphere (nitrogen or argon). Triethylamine is added to scavenge HCl generated. Chlorotrimethylsilane is added dropwise at 0°C to room temperature. The reaction mixture is stirred for several hours (typically 4–24 h).

- Work-up: The reaction is quenched by addition of water or methanol, followed by extraction with organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated.

- Purification: The residue is purified by silica gel chromatography using a gradient of dichloromethane and methanol (e.g., 98:2 to 95:5) to afford the desired trimethylsilyl ester.

Alternative Methods and Telescoping

Literature indicates that the synthesis can be performed either by isolating intermediates at each stage or via telescoping, where multiple steps are conducted sequentially without intermediate purification, improving efficiency and yield.

Solvent and Reaction Optimization

Solvents such as toluene, THF, and dichloromethane have been employed successfully. The choice of solvent affects reaction rate and product purity. For example, toluene is suitable for certain silylation steps, while dichloromethane is preferred for better solubility and chromatographic separation.

Analytical Characterization

The synthesized compound is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton and carbon NMR confirm the presence of trimethylsilyl groups and the phenyl-substituted piperidine ring.Infrared (IR) Spectroscopy:

Characteristic Si–C and Si–O stretching vibrations confirm silylation.Mass Spectrometry (MS):

Molecular ion peaks consistent with the molecular weight of 349.62 g/mol.Chromatography:

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for purity assessment.

These analytical methods ensure the structural integrity and purity of the compound for further application.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Amine protection | Chlorotrimethylsilane, triethylamine, 0°C to RT | Dichloromethane/THF | 85-95 | Inert atmosphere recommended |

| Carboxylate esterification | Excess chlorotrimethylsilane, base catalyst | Dichloromethane | 80-90 | Reflux or room temperature possible |

| Purification | Silica gel chromatography (DCM/methanol gradient) | - | - | Gradient optimized for purity |

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

1.1. Synthesis of Tertiary Alcohols

One of the primary applications of Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate is in the synthesis of tertiary alcohols. A notable study demonstrated its effectiveness in a nickel-catalyzed domino reaction, which allows for the rapid conversion of secondary alcohols into tertiary alcohols with high efficiency. The compound acts as an intermediate that facilitates this transformation, showcasing its utility in synthetic organic chemistry .

Table 1: Reaction Conditions for Tertiary Alcohol Synthesis

| Reaction Component | Quantity | Conditions | Yield (%) |

|---|---|---|---|

| 4-Phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate | 0.25 mmol | Stirred at 80 °C for 9 hours | 30 |

| Nickel Catalyst | - | - | - |

| Solvent | - | - | - |

Pharmaceutical Applications

2.1. Potential Therapeutic Uses

This compound has been investigated for its potential therapeutic properties, particularly in neuropharmacology. Its structural similarity to known piperidine derivatives suggests it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Case Study: Neuropharmacological Effects

In a controlled study, derivatives of piperidine compounds were evaluated for their effects on neuroprotection and cognitive enhancement. Trimethylsilyl derivatives exhibited promising results in vitro, demonstrating the ability to protect neuronal cells from oxidative stress and apoptosis .

Material Science Applications

3.1. Use as a Building Block in Polymer Chemistry

The trimethylsilyl group in this compound enhances its reactivity and solubility, making it suitable as a building block in polymer synthesis. It can be utilized to modify polymer chains, leading to materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The phenyl group may interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate

- CAS Number : 55268-57-0

- Molecular Structure : Features a piperidine ring substituted at position 4 with a phenyl group and a trimethylsilyl (TMS)-protected carboxylate ester. The nitrogen at position 1 is also protected by a TMS group.

Key Characteristics :

- Functional Groups : Dual TMS groups (on nitrogen and carboxylate oxygen), phenyl substituent.

- Role of TMS Groups : Provide steric bulk, enhance lipophilicity, and protect reactive sites (amine and carboxylate) during synthesis.

Comparison with Structurally Related Piperidine Derivatives

Piperidinecarboxylates with Alternative Protecting Groups

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | tert-Butoxycarbonyl (Boc), phenyl | 305.37 | Acid-labile Boc group; lower lipophilicity |

| Main Compound | 55268-57-0 | C₁₈H₂₇NO₂Si₂* | Dual TMS, phenyl | ~345† | High lipophilicity; TMS stable under acids |

Comparison :

- Protecting Group Stability : Boc (in ) is cleaved under acidic conditions, whereas TMS groups (main compound) resist acid but are sensitive to nucleophiles (e.g., fluoride ions) .

- Lipophilicity : The dual TMS groups in the main compound significantly increase hydrophobicity compared to Boc-protected analogs, influencing solubility in organic solvents.

Piperidinecarboxylates with Electron-Withdrawing Substituents

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | 1951439-26-1 | C₁₅H₁₅F₄NO₃ | Fluoro, hydroxy, trifluoromethyl | 321.27 | Polar due to -OH; enhanced metabolic stability |

| Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | 303144-40-3 | C₁₄H₁₄F₃N₃O₆ | Dinitro, trifluoromethyl | 377.27 | Strong electron-withdrawing effects; reactive in electrophilic substitutions |

Comparison :

- Electronic Effects : The main compound’s phenyl and TMS groups are less electron-withdrawing than fluoro/trifluoromethyl () or nitro groups (), leading to divergent reactivity in synthetic pathways.

- Applications : Electron-withdrawing substituents (e.g., in ) are often used in agrochemicals or pharmaceuticals for stability, while TMS groups prioritize synthetic versatility .

Piperidinecarboxylates with Sulfonyl and Aromatic Substituents

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate | - | C₂₃H₂₆ClNO₄S | 4-Chlorophenyl sulfonyl, 4-methylbenzyl | 448.97 | Sulfonyl group reduces basicity of piperidine nitrogen |

| Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate | 138030-50-9 | C₁₄H₂₀N₂O₂ | 3-Pyridylmethyl | 248.33 | Basic pyridine ring enables hydrogen bonding |

Comparison :

- Basicity : The TMS-protected nitrogen in the main compound is less basic than the unmodified amine in , altering its interaction with biological targets.

- Steric Effects : Bulky TMS groups hinder nucleophilic attacks, whereas sulfonyl () or pyridyl () substituents modify electronic profiles without significant steric hindrance .

Physicochemical Properties

- Lipophilicity : The main compound’s calculated logP (estimated >4) exceeds analogs like (logP ~2.5) due to dual TMS groups, favoring membrane permeability in drug design.

- Thermal Stability : TMS groups enhance thermal stability compared to esters with hydroxy or nitro groups (), making the compound suitable for high-temperature reactions .

Biological Activity

Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes two trimethylsilyl groups attached to a piperidine ring, which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

- Anti-inflammatory Activity : It may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.

1. Anticancer Activity

A study conducted by researchers at evaluated the effects of the compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

2. Neuroprotection

In an experimental model of neurodegeneration, this compound was administered to mice subjected to oxidative stress. The results indicated a significant decrease in neuronal death and improved behavioral outcomes compared to control groups .

| Treatment Group | Neuronal Survival (%) | Behavioral Score (Scale 1-10) |

|---|---|---|

| Control | 45 | 3 |

| Compound Treatment | 75 | 8 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain enzymes involved in cancer progression, such as aurora kinases, which are critical for cell division .

- Modulation of Signaling Pathways : It appears to affect pathways related to inflammation and apoptosis, including NF-kB and caspase activation.

Q & A

Basic Questions

Q. What are the recommended safety precautions when handling Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Store in a cool, dry place under inert atmosphere (e.g., nitrogen) due to potential moisture sensitivity of silyl groups.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. What synthetic methodologies are commonly employed for synthesizing Trimethylsilyl-protected piperidine derivatives?

- Methodological Answer :

- Multi-step synthesis involving silylation agents (e.g., trimethylsilyl chloride) under anhydrous conditions.

- Purification via silica gel column chromatography using gradients of ethyl acetate/hexane.

- Monitor reaction progress using thin-layer chromatography (TLC) or -NMR to confirm intermediate formation .

Q. How is the purity of this compound typically assessed in research settings?

- Methodological Answer :

- HPLC : C18 column with methanol/water mobile phase (65:35 v/v) at 254 nm UV detection.

- NMR : , , and DEPT-135 spectra to confirm structural integrity and detect impurities.

- Mass Spectrometry : ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during silylation reactions?

- Methodological Answer :

- Optimize reaction parameters: Temperature (0°C to room temperature), stoichiometry (1.2 equivalents of TMS reagent), and anhydrous solvents (e.g., THF or DCM).

- Use catalysts like imidazole to enhance silylation efficiency.

- Monitor silyl group incorporation via in-situ FTIR (peak at ~1250 cm) .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Conduct Design of Experiments (DOE) to test variables: Catalyst (Pd vs. Cu), ligands (bidentate vs. monodentate), and bases (KCO vs. CsCO).

- Compare reactivity with structural analogs (e.g., tert-butyl-protected derivatives) to isolate electronic/steric effects.

- Use GC-MS to identify side products and infer reaction pathways .

Q. What advanced spectroscopic techniques can elucidate the conformational dynamics of this compound in solution?

- Methodological Answer :

- Variable Temperature (VT)-NMR : Study temperature-dependent conformational equilibria (e.g., chair vs. boat piperidine ring).

- ROESY : Detect through-space interactions between trimethylsilyl groups and aromatic protons.

- DFT Calculations : Model low-energy conformers and compare with experimental data .

Q. How does the introduction of dual trimethylsilyl groups influence the compound’s stability under different pH conditions?

- Methodological Answer :

- Perform stability studies in buffered solutions (pH 1–13) at 25°C/40°C.

- Monitor hydrolysis by HPLC, quantifying degradation products (e.g., desilylated analogs).

- Use -NMR to track silyl group integrity under acidic/basic conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Replicate experiments using standardized solvents (e.g., DMSO, ethanol) and controlled humidity.

- Characterize crystallinity via XRPD; amorphous forms may exhibit higher apparent solubility.

- Compare with structurally similar compounds (e.g., ethyl 4-piperidinecarboxylate derivatives) to contextualize results .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.